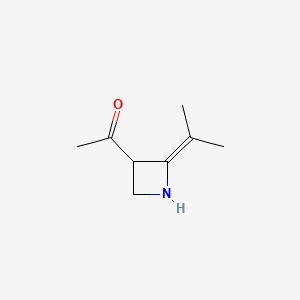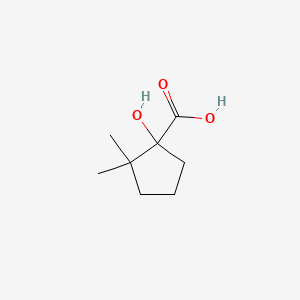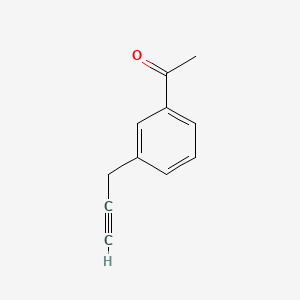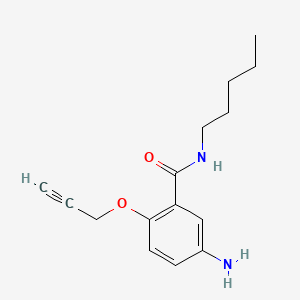
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol is an organic compound with the molecular formula C13H18O. It is a derivative of naphthalene, characterized by the presence of three methyl groups and a hydroxyl group on a tetrahydronaphthalene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol typically involves the hydrogenation of 4,5,7-trimethyl-1-naphthol. The reaction is carried out under high pressure of hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions include temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the product. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further hydrogenated to reduce any remaining double bonds in the naphthalene ring.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at 50°C.
Substitution: Br2 in the presence of a Lewis acid catalyst like FeBr3 at room temperature.
Major Products Formed
Oxidation: Formation of 4,5,7-trimethyl-1-naphthaldehyde or 4,5,7-trimethyl-1-naphthone.
Reduction: Complete hydrogenation to form a fully saturated naphthalene derivative.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the methyl and hydroxyl groups, making it less reactive in certain chemical reactions.
4,5,7-Trimethyl-1-naphthol: Similar structure but lacks the tetrahydro modification, affecting its chemical and physical properties.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A simpler analog without the methyl and hydroxyl groups, used as a solvent and in hydrogenation reactions.
Uniqueness
1,2,3,4-Tetrahydro-4,5,7-trimethyl-1-naphthol is unique due to the presence of both methyl and hydroxyl groups on a tetrahydronaphthalene backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
32281-79-1 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
4,5,7-trimethyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H18O/c1-8-6-10(3)13-9(2)4-5-12(14)11(13)7-8/h6-7,9,12,14H,4-5H2,1-3H3 |
Clé InChI |
QYUOLMFNLBRSKY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C2=CC(=CC(=C12)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
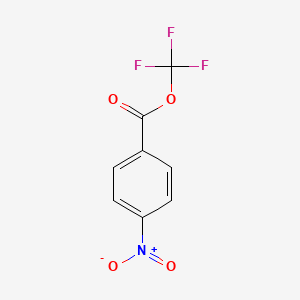
![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
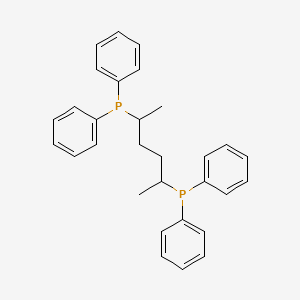
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
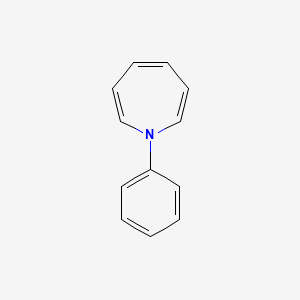

![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)

